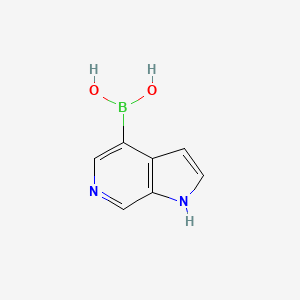

6-Azaindole-4-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Azaindole-4-boronic acid is a boronic acid derivative of azaindole, a heterocyclic compound that combines a pyridine and a pyrrole ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaindole-4-boronic acid typically involves the borylation of 6-azaindole. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysis to couple boronic acids with halogenated azaindoles . Another approach involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the Suzuki-Miyaura coupling due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product .

化学反応の分析

Types of Reactions: 6-Azaindole-4-boronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding boronic acid derivatives.

Reduction: Formation of boronate esters.

Substitution: Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.

Major Products: The major products formed from these reactions include various substituted azaindoles and boronate esters, which are valuable intermediates in organic synthesis .

科学的研究の応用

Medicinal Chemistry

6-Azaindole-4-boronic acid has been explored as a potential kinase inhibitor, particularly in cancer therapy. Its structure allows for modulation of lipophilicity and target binding properties, making it a valuable scaffold in drug discovery . Azaindoles have been recognized as privileged structures in medicinal chemistry due to their ability to influence biological processes.

Enzyme Probes

The compound serves as a probe in biochemical assays to study enzyme functions and interactions. Its ability to form stable complexes with enzymes enhances its utility in elucidating biochemical pathways and mechanisms.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various pathogens, suggesting potential applications in developing new antibacterial agents .

Case Study 1: Cancer Treatment

A study investigated the effects of this compound on human prostate cancer cells (PC-3). The results showed a dose-dependent reduction in cell viability, highlighting its potential as a therapeutic agent against prostate cancer.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of boronic acid derivatives, including this compound. The findings indicated significant inhibitory effects on bacterial growth, supporting its potential use in treating infections caused by resistant bacteria .

Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing complex organic molecules. Its versatility allows chemists to create various derivatives that can be used in pharmaceuticals and agrochemicals.

Material Science

The compound is also being explored for its potential in developing new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.

作用機序

The mechanism of action of 6-Azaindole-4-boronic acid involves its interaction with molecular targets such as kinases. The boronic acid moiety can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. This interaction is crucial for its role as a kinase inhibitor in cancer therapy .

類似化合物との比較

7-Azaindole: Another positional isomer with similar biological activities.

Indole-3-boronic acid: Shares structural similarities but differs in the position of the boronic acid group.

Uniqueness: 6-Azaindole-4-boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes makes it a valuable tool in drug discovery .

生物活性

6-Azaindole-4-boronic acid is a significant compound in medicinal chemistry, particularly noted for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a derivative of azaindole, characterized by the presence of a boronic acid group. Azaindoles are known for their structural similarity to indoles and are often used in drug design due to their ability to interact with various biological targets, primarily kinases. The boronic acid moiety enhances the compound's binding affinity and selectivity towards specific biological targets.

The primary mechanism of action for 6-azaindole derivatives, including this compound, is their role as kinase inhibitors. These compounds typically bind to the ATP-binding pocket of kinases, inhibiting their activity and thereby affecting several cellular processes such as:

- Cell Growth : Inhibition of kinases involved in growth signaling pathways can lead to reduced cell proliferation.

- Apoptosis : By modulating kinase activity, these compounds can influence apoptotic pathways, promoting cell death in cancer cells.

- Signal Transduction : Kinase inhibitors can disrupt various signaling cascades critical for cancer progression and metastasis .

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. The compound's ability to inhibit specific kinases has been linked to reduced tumor cell viability and proliferation. For instance:

- Inhibition Studies : Research has demonstrated that modifications in the azaindole structure can enhance potency against specific cancer cell lines. For example, derivatives with para-substituted aryl groups showed significant inhibition rates against HIV integrase (IN), which is crucial in viral replication processes .

- Case Studies : In vivo studies have shown that azaindole derivatives can effectively inhibit tumor growth in xenograft models, suggesting their potential utility in cancer therapy .

Antiviral Activity

Research indicates that this compound may also exhibit antiviral properties. Its structural analogs have demonstrated effectiveness against various viral targets:

- HIV Integrase Inhibition : Structural modifications at specific positions (C3 and C6) have been shown to enhance binding affinity to HIV integrase, leading to increased inhibition of viral replication .

- Influenza Virus : Some azaindole derivatives have been identified as effective inhibitors of influenza polymerase, showcasing broad-spectrum antiviral activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Biological Activity | Key Features |

|---|---|---|

| 7-Azaindole | Anticancer, antiviral | Similar kinase inhibition mechanisms |

| Indole-3-boronic acid | Moderate anticancer activity | Different substitution pattern affecting selectivity |

| Azaindole derivatives | Various biological activities | Broad application in drug discovery |

Research Findings

Recent studies have focused on the synthesis and optimization of azaindole derivatives:

- Structural Optimization : Modifications at the C3 and C6 positions have been pivotal in enhancing biological activity. For example, adding hydrophobic groups has improved binding interactions with target enzymes .

- SAR Studies : Structure-activity relationship (SAR) studies have revealed that specific substitutions can significantly impact the efficacy and selectivity of these compounds against various kinases .

特性

IUPAC Name |

1H-pyrrolo[2,3-c]pyridin-4-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)6-3-9-4-7-5(6)1-2-10-7/h1-4,10-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVDQQWZBYXDJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC2=C1C=CN2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726008 |

Source

|

| Record name | 1H-Pyrrolo[2,3-c]pyridin-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312368-90-3 |

Source

|

| Record name | 1H-Pyrrolo[2,3-c]pyridin-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。